N,N-Dimethyl-4-[(3-nitrophenyl)tellanyl]aniline
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Overview
Description
N,N-Dimethyl-4-[(3-nitrophenyl)tellanyl]aniline is an organotellurium compound characterized by the presence of a tellanyl group attached to an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-[(3-nitrophenyl)tellanyl]aniline typically involves the reaction of N,N-dimethylaniline with a tellurium reagent in the presence of a nitro-substituted phenyl group. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the successful formation of the tellanyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques is essential to obtain the desired product with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-[(3-nitrophenyl)tellanyl]aniline can undergo various chemical reactions, including:
Oxidation: The tellanyl group can be oxidized to form tellurium oxides.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tellanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like thiols or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of tellurium dioxide.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of new compounds with different functional groups replacing the tellanyl group.
Scientific Research Applications
N,N-Dimethyl-4-[(3-nitrophenyl)tellanyl]aniline has several applications in scientific research:
Biology: Potential use in studying the biological activity of tellurium compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-[(3-nitrophenyl)tellanyl]aniline involves its interaction with molecular targets through the tellanyl and nitro groups. The tellanyl group can participate in redox reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-[(3-nitrophenyl)diazenyl]aniline: Similar structure but with a diazenyl group instead of a tellanyl group.
N,N-Dimethyl-4-[(4-nitrophenyl)diazenyl]aniline: Similar structure with a different position of the nitro group.
Uniqueness
N,N-Dimethyl-4-[(3-nitrophenyl)tellanyl]aniline is unique due to the presence of the tellanyl group, which imparts distinct chemical properties and reactivity compared to its diazenyl analogs. The tellurium atom in the tellanyl group can engage in unique redox chemistry and coordination interactions, making this compound valuable for specific applications in materials science and medicinal chemistry.
Properties
CAS No. |
65688-52-0 |
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Molecular Formula |
C14H14N2O2Te |
Molecular Weight |
369.9 g/mol |
IUPAC Name |
N,N-dimethyl-4-(3-nitrophenyl)tellanylaniline |
InChI |
InChI=1S/C14H14N2O2Te/c1-15(2)11-6-8-13(9-7-11)19-14-5-3-4-12(10-14)16(17)18/h3-10H,1-2H3 |
InChI Key |
KDENUPRRZVYCLH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)[Te]C2=CC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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